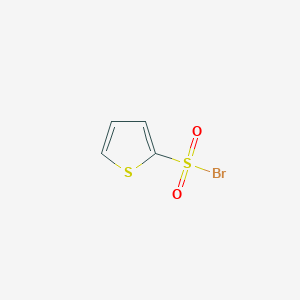
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, commonly known as THP-PROT or THP, is a chiral alcohol used in various scientific research applications. It is synthesized through a multi-step process, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
THP-PROT has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and chiral catalysis. It has been shown to be an effective chiral ligand in asymmetric synthesis, and has been used to synthesize a variety of chiral compounds. THP-PROT has also been used as a chiral catalyst in various reactions, including hydrogenation and epoxidation. In drug discovery, THP-PROT has been used as a starting material to synthesize various compounds with potential therapeutic uses.
Mechanism of Action
The mechanism of action of THP-PROT is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a chiral catalyst in various reactions. It has also been shown to interact with enzymes and other proteins, potentially affecting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of THP-PROT have not been extensively studied, but it has been shown to have low toxicity and is generally considered safe for use in lab experiments. It has been shown to have potential therapeutic uses, but further research is needed to fully understand its effects on the body.
Advantages and Limitations for Lab Experiments
One advantage of THP-PROT is its high enantiomeric purity, which makes it an effective chiral auxiliary and catalyst in asymmetric synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug discovery. However, THP-PROT has limitations in terms of its solubility and stability, which can affect its use in lab experiments.
Future Directions
There are several future directions for research on THP-PROT. One area of interest is its potential therapeutic uses, particularly in the treatment of cancer and other diseases. THP-PROT could also be further optimized as a chiral auxiliary and catalyst, potentially leading to the development of new and more effective methods for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of THP-PROT.
Synthesis Methods
THP-PROT is synthesized through a multi-step process that involves the conversion of 2-naphthol to 1,2,3,4-tetrahydronaphthalene, which is then reacted with (R)-1-phenylethanol to produce THP-PROT. The reaction is catalyzed by a chiral catalyst, and the product is purified through column chromatography. The synthesis method has been optimized to produce high yields of THP-PROT with high enantiomeric purity.
properties
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

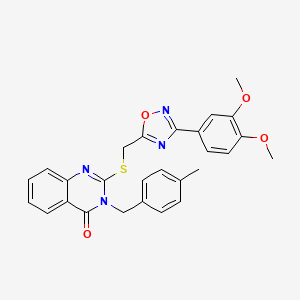
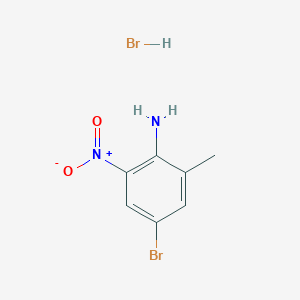

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)
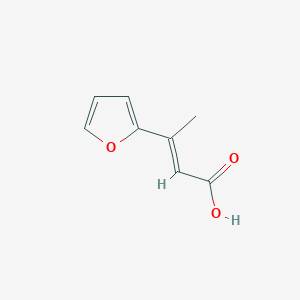
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)
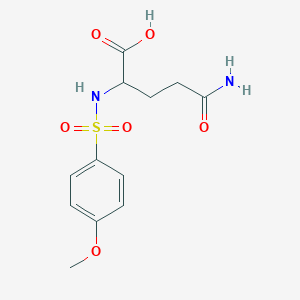

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)
